(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Brand Name: Vulcanchem
CAS No.: 28875-92-5
VCID: VC0114050
InChI: InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
SMILES: CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid

CAS No.: 28875-92-5

Reference Standards

VCID: VC0114050

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid - 28875-92-5

CAS No. 28875-92-5
Product Name (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Standard InChI InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
Standard InChIKey TZFNLOMSOLWIDK-SNVBAGLBSA-N
Isomeric SMILES C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Canonical SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Description An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Synonyms α-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid;_x000B_D-α-hydrazino-3,4-dihydroxy-α-methyl-hydrocinnamic Acid;_x000B_MK485;
PubChem Compound 676113
Last Modified Nov 11 2021
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